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Compound of Interest

Compound Name: 4-Butyl-2,3-dichloroaniline

Cat. No.: B15159235 Get Quote

This in-depth technical guide provides a comprehensive overview of the predicted

spectroscopic data for 4-Butyl-2,3-dichloroaniline, a compound of interest for researchers,

scientists, and professionals in drug development. Due to the limited availability of

experimental data in public databases, this guide presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed,

generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Butyl-2,3-
dichloroaniline. These predictions are based on established principles of spectroscopy and

data from structurally analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
(Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.15 d 1H Ar-H

~ 6.85 d 1H Ar-H

~ 4.0 (broad s) s 2H -NH₂

~ 2.60 t 2H -CH₂-Ar

~ 1.55 m 2H -CH₂-CH₂-Ar

~ 1.35 m 2H -CH₂-CH₃

~ 0.90 t 3H -CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
(Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm) Assignment

~ 145.0 C-NH₂

~ 138.0 C-Butyl

~ 132.0 C-Cl

~ 128.0 C-Cl

~ 125.0 Ar-CH

~ 118.0 Ar-CH

~ 35.0 -CH₂-Ar

~ 33.0 -CH₂-CH₂-Ar

~ 22.0 -CH₂-CH₃

~ 14.0 -CH₃
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IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H stretch (asymmetric and

symmetric)

3050 - 3000 Medium-Weak Aromatic C-H stretch

2960 - 2850 Strong Aliphatic C-H stretch

~ 1620 Strong N-H bend

1600 - 1450 Medium Aromatic C=C stretch

~ 1300 Strong C-N stretch

800 - 600 Strong C-Cl stretch

MS (Mass Spectrometry) Data (Predicted)
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Possible Fragment

217/219/221 High
[M]⁺ (Molecular ion with

isotopic pattern for 2 Cl)

174/176 Medium
[M - C₃H₇]⁺ (Loss of propyl

radical)

161/163 Medium
[M - C₄H₉]⁺ (Loss of butyl

radical)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for aromatic amines like 4-Butyl-2,3-dichloroaniline.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Materials:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Internal standard (e.g., Tetramethylsilane, TMS)

Sample of 4-Butyl-2,3-dichloroaniline

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of

the deuterated solvent in a clean, dry NMR tube.

Standard Addition: Add a small amount of TMS to the solution to serve as an internal

reference.

Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and

shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include the spectral width, acquisition time, relaxation delay, and number of

scans.

¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a larger number of

scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and

analyze the chemical shifts and coupling patterns to assign the signals to specific protons in
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the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different

carbon environments.

FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Fourier-Transform Infrared (FT-IR) spectrometer with a suitable sampling accessory (e.g.,

ATR, KBr pellet press)

Sample of 4-Butyl-2,3-dichloroaniline

Potassium bromide (KBr), if using the pellet method

Procedure (using Attenuated Total Reflectance - ATR):

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric and instrumental interferences.

Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

Spectrum Acquisition: Acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations (e.g., N-H, C-H, C=C, C-N, C-Cl).[1][2]

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Mass spectrometer with an Electron Ionization (EI) source
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Direct insertion probe or a gas chromatograph (GC) for sample introduction

Sample of 4-Butyl-2,3-dichloroaniline

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source. For a pure,

volatile compound, a direct insertion probe can be used. For mixtures or less volatile

compounds, GC-MS is often employed.

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically

70 eV) in the ion source, causing them to ionize and fragment.[3][4]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which

corresponds to the molecular weight of the compound. The isotopic pattern of the molecular

ion can confirm the presence and number of chlorine and bromine atoms. Analyze the

fragmentation pattern to deduce the structure of the molecule.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of a chemical compound like 4-Butyl-2,3-dichloroaniline.
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Caption: General workflow for chemical structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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